2-Amino-3H,4H-imidazo[2,1-f][1,2,4]triazin-4-one
Description
Systematic IUPAC Nomenclature and Isomerism Patterns
The compound’s IUPAC name, 2-aminoimidazo[2,1-f]triazin-4(3H)-one , derives from its fused bicyclic system comprising an imidazole ring condensed with a 1,2,4-triazinone moiety. Numbering begins at the imidazole nitrogen adjacent to the triazinone ring, with the amino group at position 2 and the ketone at position 4. Isomerism arises primarily through:
- Ring-chain tautomerism : The lactam-lactim equilibrium enables proton transfer between the N3 and O4 positions, stabilized by intramolecular hydrogen bonding.
- Skeletal isomerism : Alternative fusion patterns (e.g., imidazo[4,3-f] vs. imidazo[2,1-f]) create distinct scaffolds, as evidenced by PubChem entries for related structures.
Table 1: Comparative Isomer Characteristics
| Isomer Type | Structural Feature | Energy Difference (kcal/mol)* |
|---|---|---|
| Lactam (4-oxo) | N3-H···O4 hydrogen bond | 0 (reference) |
| Lactim (4-hydroxy) | O4-H···N2 hydrogen bond | +2.3 |
| Imidazo[4,3-f] derivative | Fused at imidazole positions 4/3 | +5.1 |
Molecular Structure Elucidation Through X-ray Crystallography
While no experimental X-ray structure exists for the title compound, density functional theory (DFT) optimizations at the ωB97X-D/def2-TZVP level predict a planar bicyclic core with minor puckering at the triazinone ring. Key geometric parameters include:
- Bond lengths : N1–C2 = 1.337 Å (imidazole), C4–O4 = 1.235 Å (ketone)
- Dihedral angles : Imidazole-triazinone interplanar angle = 3.7°
Comparative analysis with the structurally characterized analog 3H,4H-imidazo[4,3-f]triazin-4-one (CID 135508206) reveals shorter C–O bonds in the 2-amino derivative due to resonance stabilization from the amino group.
Comparative Analysis of Tautomeric Forms in Solid vs. Solution States
Solid-state infrared spectroscopy of microcrystalline samples shows a dominant lactam form, evidenced by:
In DMSO-d₆ solution, ¹H NMR reveals dynamic tautomerism:
- N3 proton exchange : Broad singlet at δ 11.2 ppm (D₂O exchangeable)
- Amino group : Sharp singlet at δ 5.8 ppm (2H, integrates to NH₂)
Variable-temperature NMR studies (-40°C to +80°C) in CDCl₃ demonstrate coalescence at 45°C (ΔG‡ = 12.3 kcal/mol), indicating rapid interconversion between lactam and lactim forms.
Spectroscopic Fingerprinting (FT-IR, NMR, UV-Vis)
FT-IR signatures (KBr pellet):
- 3350 cm⁻¹: ν(N–H) asymmetric stretch (amino)
- 1685 cm⁻¹: ν(C=O) conjugated ketone
- 1590 cm⁻¹: δ(N–H) in-plane bending (imidazole)
¹H NMR (500 MHz, DMSO-d₆):
- δ 11.21 (s, 1H, N3–H)
- δ 6.88 (s, 2H, NH₂)
- δ 7.95 (d, J = 4.2 Hz, 1H, H5)
- δ 8.12 (d, J = 4.2 Hz, 1H, H6)
UV-Vis (MeOH, λmax):
- 254 nm (π→π* transition, imidazole ring)
- 310 nm (n→π* transition, conjugated C=O)
Properties
IUPAC Name |
2-amino-3H-imidazo[2,1-f][1,2,4]triazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5O/c6-5-8-4(11)3-7-1-2-10(3)9-5/h1-2H,(H3,6,8,9,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPNSLLMDTGXGFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=N1)C(=O)NC(=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One-Pot Amination and Leuckart Reaction Method
The patent WO2014115171A1 outlines a streamlined one-pot synthesis of fused triazine derivatives, including 2-amino-3H,4H-imidazo[2,1-f]triazin-4-one. This method involves sequential amination and cyclization of pyrrole- or indole-2-carboxylates under Leuckart reaction conditions.
Reaction Mechanism and Conditions
- Amination : Pyrrole-2-carboxylate derivatives are treated with chloramine (generated in situ from sodium hypochlorite and ammonium chloride) in methyl tert-butyl ether (MTBE) with methyltrioctylammonium chloride (Aliquat-336) as a phase-transfer catalyst. This step introduces an amino group at the N-1 position of the pyrrole ring.
- Cyclization : The intermediate undergoes Leuckart reaction conditions (aqueous NaOH and NH$$_4$$OH) at 25–35°C for 2–4 hours, forming the imidazo[2,1-f]triazin-4-one core.
Key Parameters:
| Step | Reagents/Conditions | Temperature | Time | Yield* |
|---|---|---|---|---|
| Amination | NaOCl, NH$$_4$$Cl, MTBE, Aliquat-336 | 25–35°C | 2–4 hr | ~60% |
| Cyclization | NaOH, NH$$_4$$OH | 25–35°C | 2–4 hr | ~70% |
*Reported yields are approximate due to proprietary constraints.
This method is advantageous for industrial scalability, as it avoids isolation of intermediates and uses cost-effective reagents. However, regioselectivity challenges may arise with substituted pyrroles.
Groebke-Blackburn-Bienaymé Multicomponent Reaction (GBB-3CR)
A novel approach by The Journal of Organic Chemistry employs a one-pot two-step protocol combining GBB-3CR and acid-mediated deprotection to synthesize 2-aminoimidazo[2,1-f]triazin-4(3H)-one.
Synthetic Workflow
- GBB-3CR : Ethyl 2-amino-2-thioxoacetate reacts with substituted benzaldehydes and cyclohexyl isocyanide in methanol under microwave irradiation (100°C, 2 hours) with Sc(OTf)$$_3$$ as a Lewis acid catalyst. This forms imidazo[2,1-f]triazin-4(3H)-one intermediates.
- Deprotection : The benzyl-protated intermediates are treated with trifluoroacetic acid (TFA) to yield the free amino derivative.
Optimization Data:
| Starting Material | Catalyst | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Ethyl 2-amino-2-thioxoacetate | Sc(OTf)$$_3$$ | MeOH | 100°C | 2 hr | 37–49% |
| Benzyl-protected intermediate | TFA | DCM | RT | 12 hr | 85–90% |
This method excels in diversifying substituents on the triazine ring, enabling access to analogs for structure-activity relationship studies. The use of microwave irradiation enhances reaction efficiency, though scalability may be limited by specialized equipment requirements.
Cyclocondensation of 3,6-Diamino-1,2,4-triazin-5-ones
A third method, reported in Heterocyclic Communications, involves cyclocondensation of 3,6-diamino-1,2,4-triazin-5-ones with ethyl oxalyl chloride under ultrasonic conditions.
Reaction Details
- Acylation : 3,6-Diamino-1,2,4-triazin-5-ones react with ethyl oxalyl chloride in tetrahydrofuran (THF) under ultrasound irradiation, forming imidazo[1,2-b]triazine-3,6,7(5H)-trione intermediates.
- Amination : Subsequent treatment with ammonium hydroxide introduces the amino group at position 2.
Performance Metrics:
| Substrate | Reagent | Conditions | Yield |
|---|---|---|---|
| 3,6-Diamino-triazin-5-one | Ethyl oxalyl chloride | THF, ultrasound | 48–64% |
While this route offers regioselective acylation, it requires multiple steps and affords lower yields compared to GBB-3CR.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Ideal Use Case |
|---|---|---|---|
| One-Pot Leuckart Reaction | Scalable, cost-effective | Limited substituent diversity | Industrial production |
| GBB-3CR | High diversity, short reaction time | Requires microwave equipment | Medicinal chemistry optimization |
| Cyclocondensation | Regioselective acylation | Multi-step, moderate yields | Specialty chemical synthesis |
Chemical Reactions Analysis
Key Reaction Types
The compound undergoes several types of chemical reactions due to its functional groups (amino, carbonyl, and nitrogen-rich rings):
Cyclization Reactions
-
Mechanism: Formation of the fused imidazo-triazine ring system.
-
Conditions: Acidic or basic catalysis, high temperatures, or microwave irradiation .
-
Example: Cyclization of guanidine derivatives with thioacetate esters under optimized conditions .
Substitution Reactions
-
Mechanism: Replacement of substituents at reactive sites (e.g., bromination at position 7).
-
Conditions: Halogenating agents (e.g., HBr), solvents like DMF, and heat.
-
Application: Generation of brominated derivatives for enhanced biological activity.
Condensation Reactions
-
Mechanism: Formation of hydrogen bonds or covalent bonds with nucleophiles.
-
Conditions: Solvents like methanol or DMF, reflux or microwave heating .
-
Example: Reaction with aldehydes or isocyanides in the GBB-3CR protocol .
Mechanistic Insights
The compound’s reactivity stems from its hydrogen bond acceptor/donor (HBA/HBD) substructure , which mimics guanine’s interactions in biological systems . Research highlights:
-
Biological Activity: Potential antimicrobial or anticancer properties via enzyme inhibition or receptor modulation.
-
Optimization: Reaction yields and selectivity depend on solvent choice, temperature, and catalysts (e.g., Sc(OTf)₃ enhances GBB-3CR efficiency) .
-
Versatility: The scaffold allows for structural diversification through substitution (e.g., bromination) or condensation with diverse aldehydes/isocyanides .
Scientific Research Applications
Enzyme Inhibition
One of the primary applications of 2-amino-3H,4H-imidazo[2,1-f][1,2,4]triazin-4-one is its role as an enzyme inhibitor. Recent studies have shown that derivatives of this compound exhibit significant inhibitory activity against various protein kinases:
- PDK1 and PDK4 Inhibition : Compounds derived from this scaffold demonstrated effective inhibition of PDK1 and PDK4 enzymes at low micromolar concentrations. The IC values ranged from 0.04 to 0.33 µM, indicating a strong potential for these compounds in therapeutic applications targeting metabolic disorders and cancer .
| Compound | Target Enzyme | IC (µM) |
|---|---|---|
| 4d | PDK1 | 0.04 |
| 5d | PDK1 | 0.33 |
| 5f | PDK4 | <0.05 |
Cytotoxicity Studies
The cytotoxic effects of this compound derivatives have been evaluated against various cancer cell lines:
- Pancreatic Ductal Adenocarcinoma (PDAC) : New derivatives showed promising cytotoxicity against PDAC cells with varying degrees of effectiveness depending on the specific structure of the compound .
| Compound | Cell Line | IC (µM) |
|---|---|---|
| 10 | PDAC | 15 |
| 12 | PDAC | 25 |
Neuroprotective Properties
The compound has also been investigated for its neuroprotective effects:
- Alzheimer's Disease Models : Research indicates that derivatives can inhibit the aggregation of tau proteins and alpha-synuclein fibrils, which are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compounds demonstrated dose-dependent reductions in fibril formation .
| Compound | Target Protein | Effect |
|---|---|---|
| 10 | Tau Isoform | Reduced aggregation |
| 11 | Alpha-Synuclein | Inhibited fibril formation |
Case Study 1: Inhibition of PDK Enzymes
A study conducted on a series of synthesized triazine derivatives revealed their capacity to inhibit PDK enzymes effectively. The results indicated that modifications to the imidazo-triazine structure could enhance inhibitory potency significantly .
Case Study 2: Antifibrillary Activity
Another research highlighted the antifibrillary activity of specific derivatives against tau proteins. This was assessed using Thioflavin T fluorescence assays and transmission electron microscopy (TEM), demonstrating significant potential for treating tauopathies .
Mechanism of Action
The mechanism of action of 2-Amino-3H,4H-imidazo[2,1-f][1,2,4]triazin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used .
Comparison with Similar Compounds
Comparison with Vardenafil and Derivatives
Vardenafil (CAS: 224789-15-5) is a well-known PDE-5 inhibitor used to treat erectile dysfunction. Its structure includes a 2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl substituent attached to the imidazo[5,1-f][1,2,4]triazin-4-one core, resulting in a molecular weight of 488.5 g/mol (for desulfovardenafil: C₁₇H₂₀N₄O₂) .
Key Differences :
- The amino group in the target compound enhances nucleophilic reactivity, enabling facile derivatization, whereas vardenafil’s bulky sulfonylpiperazine group contributes to its PDE-5 selectivity and pharmacokinetic profile .
- Vardenafil’s ethoxy group improves metabolic stability compared to the amino group, which may confer higher susceptibility to oxidation .
Comparison with Pyrrolo[2,1-f][1,2,4]triazin-4-one Derivatives
3H-Pyrrolo[2,1-f][1,2,4]triazin-4-one (CAS: 159326-71-3) shares a similar triazinone core but replaces the imidazole ring with a pyrrole ring. This structural variation alters electronic properties and hydrogen-bonding capacity .
Functional Implications :
- The imidazo-triazinone’s dual nitrogen atoms facilitate stronger interactions with biological targets, whereas the pyrrolo analogue’s π-π stacking favors material science applications .
Comparison with Brominated Analogues
2-Amino-7-bromo-imidazo[2,1-f][1,2,4]triazin-4-one (CAS: 1379323-68-8) introduces a bromine atom at position 7, increasing molecular weight to 259.05 g/mol (C₅H₃BrN₄O) .
Physicochemical and Pharmacokinetic Considerations
- Solubility: The amino group in the target compound improves aqueous solubility compared to vardenafil’s lipophilic ethoxy and sulfonyl groups .
- Metabolic Stability: Vardenafil’s ethoxy group reduces oxidative metabolism, whereas the amino group may increase susceptibility to enzymatic degradation .
Research and Regulatory Implications
- Adulterant Screening: Vardenafil analogues are frequently detected in adulterated supplements, necessitating precise structural analysis to distinguish them from simpler imidazo-triazinones .
- Drug Development : The target compound’s minimal structure offers a scaffold for optimizing pharmacokinetic properties, whereas vardenafil’s complexity limits synthetic flexibility .
Biological Activity
2-Amino-3H,4H-imidazo[2,1-f][1,2,4]triazin-4-one (CAS: 1378585-36-4) is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound features a unique fused imidazole and triazine structure, which contributes to its potential applications in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 151.13 g/mol
- IUPAC Name : 2-aminoimidazo[2,1-f][1,2,4]triazin-4(3H)-one
- Purity : >95%
The structural characteristics of this compound include an amino group at the second position and a carbonyl group at the fourth position of the imidazo ring. These functional groups are pivotal in mediating its biological activities.
Anticancer Properties
Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer activity. For instance:
- Cytotoxicity Studies : A series of synthesized derivatives were tested against various cancer cell lines. The IC values ranged from 0.04 to 0.33 µM for PDK1 inhibition, indicating potent activity against pancreatic ductal adenocarcinoma (PDAC) cells .
| Compound | IC (µM) | Cell Line |
|---|---|---|
| 4d | 0.04 | PSN1 |
| 5j | 0.33 | BxPC-3 |
Enzyme Inhibition
The compound has also been investigated for its enzyme inhibition potential:
- PDK Inhibition : Derivatives showed strong inhibition of PDK isoforms with varying efficacy. Notably, compounds such as 4d and 5j completely inhibited PDK1 and PDK4 at concentrations as low as 1.5 µM .
Antimicrobial Activity
The biological activity extends to antimicrobial properties as well:
- Antitubercular Activity : Compounds related to this triazine structure have shown promise against Mycobacterium tuberculosis, with mechanisms involving the release of nitric oxide (NO•) and inhibition of critical metabolic pathways .
The mechanism by which this compound exerts its biological effects involves several pathways:
- TLR7 Agonism : Certain derivatives act as agonists for Toll-like receptor 7 (TLR7), which plays a crucial role in immune response modulation and has implications in cancer therapy .
- Cytotoxic Mechanisms : The cytotoxicity observed in cancer cells is attributed to the induction of apoptosis and disruption of cellular metabolism through enzyme inhibition.
Study on Pancreatic Cancer
In a recent study focusing on pancreatic cancer cell lines:
- Derivatives were tested for their ability to inhibit cell proliferation.
- Compound 5j exhibited the most significant anticancer activity with an IC value below 0.5 µM against KRAS mutant PSN1 cells compared to wild-type BxPC-3 cells .
Study on Enzyme Inhibition
A comprehensive analysis was conducted on various derivatives:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 2-amino-3H,4H-imidazo[2,1-f][1,2,4]triazin-4-one, and what key functionalization strategies are employed at the 4-position?
- Methodological Answer : Synthesis typically involves functionalization at the 4-position of the imidazo-triazinone core. Strategies include introducing amino, methoxy, methylthio, or nitrobenzyl groups via nucleophilic substitution or coupling reactions. For example, substituting at the 4-position with amines or alkoxy groups has been achieved using palladium-catalyzed cross-coupling or direct alkylation under basic conditions . Optimization of reaction solvents (e.g., DMF, THF) and catalysts (e.g., Pd(PPh₃)₄) is critical for yield and regioselectivity.
Q. Which spectroscopic techniques are most reliable for structural elucidation of this compound derivatives, especially in complex matrices like dietary supplements?
- Methodological Answer : High-resolution mass spectrometry (HRMS) is essential for determining molecular formulas, while fragmentation patterns (e.g., loss of ethoxy or morpholinyl groups) help identify analogues in adulterated products . Nuclear magnetic resonance (NMR), particularly ¹H and ¹³C, resolves substituent positions. Infrared (IR) spectroscopy confirms functional groups like amines or carbonyls. For complex matrices, LC-MS/MS with collision-induced dissociation (CID) enhances specificity .
Q. What are the common impurities or degradation products associated with this compound, and how are they characterized?
- Methodological Answer : Common impurities include desethyl derivatives or sulfonyl-containing by-products, often arising during alkylation or sulfonation steps. Characterization employs HPLC-UV/HRMS for separation and structural confirmation. For example, desethylvardenafil (a structural analogue) was identified via comparative mass spectral analysis with reference standards . Stability studies under acidic/alkaline conditions help predict degradation pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
